molecular formula C8H10N2O B15247294 4-Ethylnicotinamide

4-Ethylnicotinamide

Cat. No.: B15247294
M. Wt: 150.18 g/mol
InChI Key: SYUVVPUHLFHXQV-UHFFFAOYSA-N
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Description

4-Ethylnicotinamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of nicotinamide, where an ethyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylnicotinamide can be synthesized through several methods. One common method involves the reaction of nicotinamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Another method involves the alkylation of nicotinamide with ethyl bromide under similar conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethylpyridine-3-carboxylic acid.

    Reduction: It can be reduced to form 4-ethyl-1,2,3,6-tetrahydropyridine.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: 4-Ethylpyridine-3-carboxylic acid.

    Reduction: 4-Ethyl-1,2,3,6-tetrahydropyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential role in cellular metabolism and as a precursor to coenzymes.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-ethylnicotinamide involves its conversion to nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a crucial coenzyme involved in redox reactions, energy metabolism, and cellular signaling. The compound may also interact with specific enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, widely known for its role in cellular metabolism.

    1-Methylnicotinamide: A methylated derivative with distinct biological activities.

    Methyl nicotinate: A methyl ester of nicotinic acid used in topical applications.

Uniqueness

4-Ethylnicotinamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound, nicotinamide.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-ethylpyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O/c1-2-6-3-4-10-5-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

SYUVVPUHLFHXQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C(=O)N

Origin of Product

United States

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